3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline
CAS No.: 833474-53-6
VCID: VC2707441
Molecular Formula: C14H13ClFNO
Molecular Weight: 265.71 g/mol
* For research use only. Not for human or veterinary use.
![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline - 833474-53-6](/images/structure/VC2707441.png)
Description |
3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline is a chemical compound that belongs to the class of organic compounds known as anilines. Anilines are aromatic amines, which are derivatives of benzene where one or more hydrogen atoms are replaced by amino groups. The specific compound features a chlorine atom at the 3-position and an ethoxy group linked to a 3-fluorophenyl moiety at the 4-position of the benzene ring. Despite the lack of specific literature on 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline, understanding its structure and potential applications can be inferred from related compounds and general principles of organic chemistry. Synthesis and PreparationThe synthesis of 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline would likely involve multiple steps, starting from simpler aromatic compounds. A general approach might include:
Potential ApplicationsWhile specific applications of 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline are not documented, compounds with similar structures are often explored for their biological activity, including antitumor, antibacterial, or antifungal properties. The presence of a fluorine atom and an ethoxy group could influence its solubility and bioavailability, potentially making it suitable for pharmaceutical applications. Research Findings and DataGiven the lack of direct research findings on 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline, we can look at related compounds for insights: |
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CAS No. | 833474-53-6 |
Product Name | 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline |
Molecular Formula | C14H13ClFNO |
Molecular Weight | 265.71 g/mol |
IUPAC Name | 3-chloro-4-[1-(3-fluorophenyl)ethoxy]aniline |
Standard InChI | InChI=1S/C14H13ClFNO/c1-9(10-3-2-4-11(16)7-10)18-14-6-5-12(17)8-13(14)15/h2-9H,17H2,1H3 |
Standard InChIKey | ISXMGBPKRGKRBT-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC=C1)F)OC2=C(C=C(C=C2)N)Cl |
Canonical SMILES | CC(C1=CC(=CC=C1)F)OC2=C(C=C(C=C2)N)Cl |
PubChem Compound | 69715984 |
Last Modified | Aug 16 2023 |
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